molecular formula C21H22N2O3 B7690681 N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)butyramide

N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)butyramide

Cat. No. B7690681
M. Wt: 350.4 g/mol
InChI Key: NTQBNMULYYVITM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)butyramide, also known as HQMNB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HQMNB is a derivative of quinoline and has been found to possess unique biochemical and physiological properties that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)butyramide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that play a role in inflammation and oxidative stress. N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)butyramide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)butyramide has been found to scavenge free radicals, which are known to contribute to oxidative stress and cell damage.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)butyramide has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. The compound has been shown to reduce the production of inflammatory molecules such as prostaglandins and cytokines, which are involved in the pathogenesis of various diseases. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)butyramide has been found to scavenge free radicals, which are known to contribute to oxidative stress and cell damage.

Advantages and Limitations for Lab Experiments

N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)butyramide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)butyramide has been found to exhibit low toxicity, making it a safe candidate for further research. However, the limitations of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)butyramide include its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)butyramide. One potential area of research is the development of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)butyramide derivatives that exhibit improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)butyramide and its potential applications in the treatment of various diseases. Finally, the use of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)butyramide in combination with other compounds may also be explored to enhance its therapeutic potential.

Synthesis Methods

N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)butyramide can be synthesized using a multi-step process that involves the reaction of 2-hydroxyquinoline with 4-methoxybenzyl chloride to form an intermediate product. This intermediate is then reacted with butyryl chloride to yield the final product, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)butyramide. The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)butyramide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)butyramide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been found to exhibit significant anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-3-6-20(24)23(17-9-11-18(26-2)12-10-17)14-16-13-15-7-4-5-8-19(15)22-21(16)25/h4-5,7-13H,3,6,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQBNMULYYVITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(CC1=CC2=CC=CC=C2NC1=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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